molecular formula C13H14N2O2 B048069 methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate CAS No. 16253-64-8

methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

Cat. No. B048069
CAS RN: 16253-64-8
M. Wt: 230.26 g/mol
InChI Key: QZGCHMZBGHVZFB-UHFFFAOYSA-N
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Description

"Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate" is a chemical compound derived from the pyridoindole family. Its study is significant due to its structural complexity and potential applications in various fields of chemistry and pharmacology.

Synthesis Analysis

  • The synthesis of derivatives similar to "methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate" involves multi-step chemical processes. For instance, 1,2,3,4-tetrahydro-(9H)-pyrido[3,4-b]indole derivatives are synthesized using tryptamin and cycloalkanones, with a polyphosphate ester as the catalyst, yielding moderate to low yields (Rodríguez & Gil-Lopetegui, 1993).

Molecular Structure Analysis

  • The molecular structure of similar compounds reveals a complex arrangement of rings. For instance, the stereochemistry of tetrahydro-[1,2]oxazino[3',4':1,2]-pyrido[3,4-b]indole exhibits distinct cis-fused ring conformations (Crabb & Mitchell, 1971).

Chemical Reactions and Properties

  • These compounds can undergo various chemical reactions, such as aldol condensation and reactions with cyclic ketones. For example, the reaction of tryptamine and cyclic ketones was carried out through the imine intermediate with protic catalysis (Rodríguez & Gil-Lopetegui, 1993).
  • Another synthesis approach involves the use of methyl 3-methoxycrotonate for pyridine-ring annelation (Forbes, Johnson & Thompson, 1992).

Physical Properties Analysis

  • The physical properties of these compounds, such as solubility and melting points, are determined by their structural complexity and substituent groups.

Chemical Properties Analysis

  • The chemical properties, including reactivity and stability, are influenced by the molecular structure and functional groups. For instance, the study of tetrahydro-pyridoindoles shows excellent yields in intramolecular Michael addition reactions (Agnusdei, Bandini, Melloni & Umani-Ronchi, 2003).

Scientific Research Applications

  • Mediator in Biochemical Reactions : 5-Methyltetrahydrofolic acid is involved in the formation of pyridondoles from N-methyl tryptamine in both chick and rat tissues. This process remains unchanged even with the addition of S-adenosylmethionine (Mandel et al., 1974).

  • Calcium-Antagonist Activity : Hydrogenated pyrido[4,3-b]indole derivatives exhibit calcium-antagonist properties, suggesting potential use as neuroprotective and antihistamine drugs (Ivanov et al., 2001).

  • Antioxidant and Cytotoxicity Properties : 6-methoxytetrahydro-β-carbolines demonstrate moderate antioxidant properties and mild cytotoxicity, offering a safer alternative to certain conventional drugs (Goh et al., 2015).

  • Mass Spectrometry Applications : β-carboline alkaloids are promising matrices for MALDI/TOF-MS, a technique used in protein and sulfated oligosaccharide analysis (Nonami et al., 1997).

  • Chemical Synthesis : These compounds can be synthesized through various methods, opening avenues for further chemical research (Bobowski, 1983).

  • Antifilarial Chemotherapy Agents : Certain derivatives show potential as new antifilarial chemotherapy agents against Canthoeilonema viteae (Srivastava et al., 1999).

  • Antimalarial Efficacy : β-carboline derivatives demonstrate significant antimalarial activity against rodent malaria (Gorki et al., 2018).

  • Breast Cancer Treatment : AZD9496, a selective estrogen receptor downregulator, has potential in treating advanced estrogen receptor-positive breast cancer (De savi et al., 2015).

  • Anticancer and Chemopreventive Potential : Certain derivatives show promising anticancer and chemopreventive capabilities (Zhang et al., 2018).

  • Antidiabetic Activity : Compound DM 5 exhibits potent antidiabetic effects in streptozotocin-induced diabetic rats (Choudhary et al., 2011).

Future Directions

The future directions for the study of “methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate” could involve further exploration of its biological activities and potential applications . Additionally, more detailed studies on its synthesis and chemical reactions could provide valuable information for chemists and researchers in the field.

properties

IUPAC Name

methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-17-13(16)11-6-9-8-4-2-3-5-10(8)15-12(9)7-14-11/h2-5,11,14-15H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGCHMZBGHVZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(CN1)NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

CAS RN

16253-64-8
Record name 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016253648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid methyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In the same manner as described above (1) using DL-tryptophan methyl ester hydrochloride, there is obtained the title compound (75%) as colorless needles, m.p. 185°-187° C.
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Yield
75%

Synthesis routes and methods II

Procedure details

A mixture of L-tryptophane methyl ester (25.4 g, 100 mmol) and 37% formaldehyde solution (12.5 mL) in aqueous methanol (170 mL; H2O:MeOH, v/v 10:1) was stirred at room temperature for 5 h. The reaction mixture was evaporated to dryness in vacuo. The residue was basified with sodium bicarbonate to give methyl 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylate, 14.4 g (63%); mp 161-162° C. (lit.19 mp 164-165° C.). 1H NMR (DMSO-d6) δ 2.78 (1H, m, CH2), 2.98 (1H, m, CH2), 3.66 (3H, s, COOMe), 3.85 (1H, m, CH), 4.02 (2H, q, J=15.8 Hz, NCH2), 6.92-6.96 (1H, m, ArH), 7.00-7.04 (1H, m, ArH), 7.27-7.29 (1H, m, ArH), 7.37-7.39 (1H, m, ArH), 10.78 (1H, s, exchangeable NH).
Quantity
25.4 g
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reactant
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12.5 mL
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170 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
X Xu, Z Zhu, B Liu - Zeitschrift für Kristallographie-New Crystal …, 2023 - degruyter.com
C 23 H 21 ClN 2 O 5 , monoclinic, P2 1 /c (no. 14), a = 9.191(3) Å, b = 10.725(5) Å, c = 11.2390(10) Å, β = 109.869(13), V = 1041.9(6) Å 3 , Z = 2, R gt (F) = 0.0609, wR ref (F 2 ) = 0.1695, …
Number of citations: 2 www.degruyter.com
JR Cannon, JR Williams - Australian Journal of Chemistry, 1982 - CSIRO Publishing
(S)-(+)-Nb-Methyltryptophan [(+)-abrine](1),(S)-(+)-Nb-methyltryptophan methyl ester(2),(S)-(+)-Nb,Nb-dimethyltryptophan methyl ester (3) and methyl (S)-(+)-2-methyl-2,3,4,9-tetrahydro-…
Number of citations: 16 www.publish.csiro.au
VT Quyen, LTH Minh, VTT Huyen, NM Anh… - Chemistry of Natural …, 2022 - Springer
Analysis of an antimicrobial extract prepared from the culture broth of the marine-derived actinomycete Nocardiopsis synnemataformans (HT06 strain) led to the isolation of a new C-…
Number of citations: 2 link.springer.com
X Chen, J Wang, P Zhao, B Dang, T Liang… - European Journal of …, 2023 - Elsevier
A series of tetrahydro-β-carboline (THβC)-based hydroxamic acids were rationally designed and synthesized as novel selective HDAC6 inhibitors (sHDAC6is) by the application of …
Number of citations: 1 www.sciencedirect.com
H Song, Y Liu, Y Liu, Y Huang, Y Li, Q Wang - Bioorganic & Medicinal …, 2014 - Elsevier
By drawing the creation ideas of botanical pesticides, a series of tetrahydro-β-carboline-3-carboxylic acid derivatives were designed and synthesized, and first evaluated for their anti-…
Number of citations: 55 www.sciencedirect.com
NA Lunagariya, VM Gohil, V Kushwah… - Bioorganic & Medicinal …, 2016 - Elsevier
In the present study, 23 derivatives of 1,3,6-trisubstituted β-carboline were synthesized and evaluated for cytotoxic potential against four human cancer cells, namely A-549, HeLa, Hep …
Number of citations: 44 www.sciencedirect.com
SS Bhunia, A Misra, IA Khan, S Gaur… - Journal of Medicinal …, 2017 - ACS Publications
The development of small molecule inhibitors targeting GPVI has promising therapeutic role, as they inhibit arterial thrombosis with limited risk of bleeding. Among the compounds …
Number of citations: 23 pubs.acs.org
N Devi, S Kumar, SK Pandey… - Asian Journal of Organic …, 2018 - Wiley Online Library
β‐Carboline, a privileged scaffold in the alkaloid family, has a broad spectrum of medicinal properties and is found in several commercial drugs, such as tadalafil, cipargamin, and …
Number of citations: 42 onlinelibrary.wiley.com
Y Huang, Z Guo, H Song, Y Liu, L Wang… - Journal of agricultural …, 2018 - ACS Publications
A series of novel β-carboline derivatives was designed by combining the anti-tobacco mosaic virus (TMV) lead compound tetrahydro-β-carboline ester with the hydantoin, thiohydantoin, …
Number of citations: 33 pubs.acs.org
H Wang, H Song - Journal of agricultural and food chemistry, 2020 - ACS Publications
Previously, we reported for the first time that harmala alkaloids harmine and tetrahydroharmine exhibit activity against plant viruses, and we developed an analogue, designated NK0209…
Number of citations: 14 pubs.acs.org

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